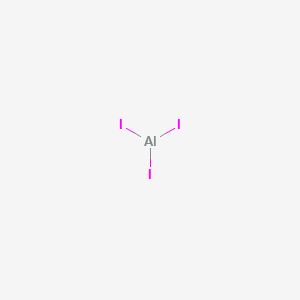

Aluminum iodide

描述

The exact mass of the compound Aluminum iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Aluminum iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum iodide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

triiodoalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3HI/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CECABOMBVQNBEC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlI3 | |

| Record name | aluminium triiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_triiodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064838 | |

| Record name | Aluminum iodide (AlI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.6949 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid (pure); Commercial grade yellowish- to blackish-brown solid; Fumes in moist air; [Merck Index] Soluble in alcohol, ether, and carbon disulfide; Reacts with water violently; [Hawley] White or yellowish-brown powder; [MSDSonline] | |

| Record name | Aluminum iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7784-23-8 | |

| Record name | Aluminum iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum iodide (AlI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum iodide (AlI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Aluminum Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of aluminum iodide (AlI₃). It is intended for researchers, scientists, and professionals in drug development who may utilize this versatile Lewis acid in various synthetic applications. This document details established synthetic methodologies, purification techniques, and a thorough summary of its physicochemical properties. While experimental spectroscopic data is not widely available in public literature, this guide outlines the primary characterization techniques and expected structural features based on theoretical and electron diffraction studies.

Introduction

Aluminum iodide is a chemical compound composed of aluminum and iodine with the formula AlI₃. In its anhydrous form, it exists as a white or off-white crystalline solid.[1][2] It is a powerful Lewis acid and finds application as a catalyst and reagent in a variety of organic transformations.[2] Notably, it is employed in the cleavage of certain C-O and N-O bonds, making it a valuable tool in the deprotection of ethers and esters, and the deoxygenation of epoxides.[2] Due to its hygroscopic nature, anhydrous aluminum iodide reacts readily with atmospheric moisture and must be handled under inert conditions.[2] In the solid state, it primarily exists as a dimer, Al₂I₆, structurally similar to aluminum bromide.[1]

Synthesis of Aluminum Iodide

Several methods have been established for the synthesis of aluminum iodide, each with its own advantages and considerations regarding scale, purity, and safety.

Direct Reaction of Aluminum and Iodine

This is a common and often demonstrative method for preparing aluminum iodide. The reaction is highly exothermic and can be initiated with a small amount of water, which acts as a catalyst.[3]

Reaction:

2 Al(s) + 3 I₂(s) → 2 AlI₃(s)[3]

Experimental Protocol:

-

Materials: Aluminum powder, iodine crystals, deionized water.

-

Procedure:

-

In a fume hood, thoroughly mix aluminum powder and finely ground iodine crystals in a heat-resistant container such as a ceramic evaporating dish. A typical stoichiometric ratio is approximately 0.5 g of aluminum to 4 g of iodine.[2]

-

Create a small indentation in the center of the powder mixture.

-

Carefully add a few drops of water to the indentation to initiate the reaction.[2]

-

The reaction will proceed vigorously, releasing a significant amount of heat and producing a dense purple vapor of sublimed iodine.[3]

-

The resulting white or grayish-white solid is aluminum iodide.

-

-

Safety Precautions: This reaction is extremely exothermic and produces corrosive and toxic fumes. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Synthesis in an Inert Solvent

A more controlled synthesis can be achieved by reacting aluminum and iodine in an inert solvent. This method allows for better temperature management and typically results in a higher yield of a less contaminated product.

Experimental Protocol:

-

Materials: Aluminum foil or powder, iodine, and a dry, inert solvent (e.g., hexane, toluene, acetonitrile, or carbon disulfide).

-

Procedure (using Hexane):

-

To a stirred mixture of aluminum foil (e.g., 3 mmol) in dry hexane (100 mL), add elemental iodine (4.5 mmol).

-

Reflux the mixture under a slow stream of an inert gas (e.g., argon) for approximately one hour, or until the purple color of the iodine fades.

-

Filter the hot solution to remove any unreacted aluminum.

-

Allow the filtrate to cool to room temperature, at which point colorless crystals of aluminum iodide will precipitate.

-

Collect the crystals by filtration. A yield of approximately 96% can be expected.

-

-

Procedure (in situ preparation):

-

Combine aluminum powder or foil (e.g., 250 mg, 9.3 mmol) and elemental iodine (e.g., 1.9 g, 15 mmol) in a suitable inert solvent (e.g., benzene, toluene, acetonitrile, 8 mL).

-

Stir the mixture under reflux for about 3 hours until the purple color of the iodine disappears.

-

The resulting solution containing aluminum iodide can be used directly for subsequent reactions without further purification.

-

High-Temperature Synthesis

This method yields a high-purity product and is suitable for larger-scale preparations.

Experimental Protocol:

-

Materials: Aluminum granules, iodine.

-

Procedure:

-

Heat aluminum granules (e.g., 60 g) to 500-625 °C in a vacuum or under a slow stream of an inert gas like nitrogen or carbon dioxide.

-

Sublime iodine (e.g., 18 g), heated to approximately 180 °C, over the hot aluminum granules.

-

The nearly white aluminum iodide product will sublime and can be collected in a cooler part of the apparatus. A large excess of aluminum is used to ensure complete reaction of the iodine.

-

The yield is typically around 75% based on the amount of iodine used.

-

Purification

The primary method for purifying aluminum iodide is vacuum sublimation .[1] This technique separates the volatile AlI₃ from non-volatile impurities. The impure product is heated under reduced pressure, causing it to sublime and then deposit as pure crystals on a cold surface.

Physical and Chemical Properties

A summary of the key physical and chemical properties of aluminum iodide is presented in the table below.

| Property | Anhydrous (AlI₃) | Hexahydrate (AlI₃·6H₂O) |

| Molar Mass | 407.695 g/mol | 515.786 g/mol |

| Appearance | White to yellowish crystalline solid[1][2] | Yellowish powder |

| Density | 3.98 g/cm³ | 2.63 g/cm³ |

| Melting Point | 188.28 °C (decomposes)[4] | 185 °C (decomposes) |

| Boiling Point | 382 °C (sublimes)[4] | Not applicable |

| Solubility | Soluble in water (with hydrolysis), alcohol, ether[4] | Soluble in water, alcohol, ether |

| Crystal Structure | Monoclinic | - |

Chemical Properties:

-

Lewis Acidity: Aluminum iodide is a strong Lewis acid.[2]

-

Hygroscopicity: It is highly hygroscopic and readily absorbs moisture from the air to form the hexahydrate.[2]

-

Reactivity: It reacts violently with water. It is a useful reagent for the cleavage of C-O and N-O bonds, the deoxygenation of epoxides, and as a catalyst in various organic reactions.[2]

Characterization

Comprehensive experimental spectroscopic data for aluminum iodide is scarce in publicly available literature. However, its structure and properties can be understood through a combination of techniques and theoretical studies.

Crystal and Molecular Structure

-

Solid-State Structure: In the solid state, aluminum iodide exists as a dimer, Al₂I₆ . The crystal structure is monoclinic.[4]

-

Gas-Phase Structure: In the gas phase, an equilibrium exists between the monomeric (AlI₃ ) and dimeric (Al₂I₆ ) forms.

-

Monomer (AlI₃): Gas-phase electron diffraction studies have shown that the monomer has a trigonal planar geometry with D₃h symmetry. The Al-I bond length has been determined to be 2.448(6) Å.[5]

-

Dimer (Al₂I₆): The dimer consists of two AlI₄ tetrahedra sharing an edge. It has two terminal Al-I bonds with a length of 2.456(6) Å and two bridging Al-I bonds with a length of 2.670(8) Å.[5] Computational studies suggest a D₂h symmetry for the dimer.[5]

-

Spectroscopic Characterization

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to identify the vibrational modes of the Al-I bonds. For the D₃h monomer, four vibrational modes are expected, with some being IR active and others Raman active. For the D₂h dimer, a more complex vibrational spectrum is anticipated due to the presence of both terminal and bridging iodide atoms. Computational studies have been used to predict these vibrational frequencies.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

²⁷Al NMR: As a quadrupolar nucleus (spin I = 5/2), ²⁷Al is NMR active.[6] The chemical shift and line width of the ²⁷Al NMR signal are highly sensitive to the symmetry of the aluminum's coordination environment. In a highly symmetrical environment, a relatively sharp signal would be expected. However, for the less symmetrical environment in the Al₂I₆ dimer, line broadening is likely to occur. There is limited information available on the specific chemical shift of aluminum iodide.[6]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of the species present in the gas phase. Under appropriate ionization conditions, peaks corresponding to the monomer (AlI₃⁺) and fragments, as well as the dimer (Al₂I₆⁺) and its fragments, would be expected.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of aluminum iodide.

Characterization Workflow

Caption: Workflow for the characterization of aluminum iodide.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 4. Aluminium iodide - Wikipedia [en.wikipedia.org]

- 5. An intricate molecule: aluminum triiodide. Molecular structure of AlI3 and Al2I6 from electron diffraction and computation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

Crystal Structure of Aluminum Iodide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of aluminum iodide (AlI₃). It details the crystallographic parameters, experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow. Aluminum iodide is a significant compound in organic synthesis, acting as a potent Lewis acid for cleaving C-O and N-O bonds.[1][2] A thorough understanding of its solid-state structure is crucial for elucidating its reactivity and for the development of new synthetic methodologies.

Crystal Structure and Properties

Anhydrous aluminum iodide exists in the solid state as a dimer, Al₂I₆.[3][4] This dimeric structure features two aluminum atoms bridged by two iodine atoms, with each aluminum atom also bonded to two terminal iodine atoms.[1] This arrangement results in a coordination environment where each aluminum center is tetrahedrally coordinated by four iodine atoms.[5]

The compound crystallizes in a monoclinic system.[1][6] The crystal structure is characterized by the space group P2₁/c (No. 14).[1][6] The solid is typically a white crystalline powder, though it can appear yellow in its hexahydrate form (AlI₃·6H₂O).[1][6] Anhydrous AlI₃ is highly reactive and readily absorbs atmospheric water.[1][2]

Crystallographic Data

The crystallographic parameters for aluminum iodide have been reported from experimental and computational studies. The following table summarizes the key quantitative data. It is important to note that slight variations exist between different reports.

| Parameter | Reported Value (Source 1)[1][6] | Reported Value (Source 2)[5] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c (No. 14) | P2₁/c (No. 14) |

| Lattice Constant (a) | 11.958 Å (1.1958 nm) | 6.741 Å |

| Lattice Constant (b) | 6.128 Å (0.6128 nm) | 10.211 Å |

| Lattice Constant (c) | 18.307 Å (1.8307 nm) | 12.944 Å |

| Angle (α) | 90° | 90° |

| Angle (β) | 90° | 90° |

| Angle (γ) | 90° | 90° |

| Formula Units (Z) | 8 | Not specified |

| Al-I Bond Length (Terminal) | 2.456(6) Å | 2.49 - 2.68 Å (spread of distances) |

| Al-I Bond Length (Bridging) | 2.670(8) Å | 2.49 - 2.68 Å (spread of distances) |

Note: The significant difference in lattice parameters between sources may be due to the choice of the primitive versus the conventional unit cell representation. Source 2 explicitly notes their parameters are for the primitive cell.[5]

Experimental Protocols

The synthesis and purification of aluminum iodide for crystallographic analysis require anhydrous conditions due to its hygroscopic nature.[2] Several methods have been established for its preparation.

Method A: Direct Reaction in Inert Solvent

-

Materials : High-purity aluminum granules (5 g), dry iodine (20 g), and anhydrous carbon tetrachloride (80 ml).

-

Procedure :

-

Set up a reflux apparatus, ensuring all glassware is thoroughly dried.

-

Combine the aluminum granules, iodine, and carbon tetrachloride in the reaction flask.

-

Heat the mixture to reflux. The reaction is complete when the characteristic purple color of iodine has disappeared.

-

Filter the hot solution to remove any excess aluminum.

-

Distill the solvent from the filtrate. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

-

-

Product : The resulting residue is crude aluminum iodide, which appears as a pale yellow to light brown solid.

Method B: High-Temperature Sublimation [7]

-

Materials : Aluminum granules (~10 mesh, 60 g), iodine (18 g).

-

Procedure :

-

Heat the aluminum granules to 500-625 °C in a tube furnace under a slow stream of nitrogen or in a vacuum.

-

Heat the iodine to approximately 180 °C to induce sublimation.

-

Pass the iodine vapor over the heated aluminum granules.

-

The product, aluminum iodide, sublimes and is collected in a cooler part of the apparatus. A large excess of aluminum is used to ensure all iodine reacts.

-

-

Product : An almost white, crystalline aluminum iodide is obtained.

The primary method for purifying crude aluminum iodide is vacuum sublimation.[3] This technique leverages the compound's ability to transition directly from a solid to a gaseous state, which effectively separates it from non-volatile impurities.

-

Apparatus : A standard sublimation apparatus is used.

-

Procedure :

-

Crystal Growth : Slow, controlled sublimation can yield single crystals suitable for X-ray diffraction analysis.

-

Crystal Mounting : A suitable single crystal of purified AlI₃ is selected and mounted on a goniometer head. Due to its sensitivity to air and moisture, the crystal must be handled in a glovebox and coated with a protective oil (e.g., Paratone-N) before being transferred to the diffractometer.

-

Data Collection : X-ray diffraction data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and crystallographic analysis of aluminum iodide.

Caption: Workflow for AlI₃ Synthesis and Crystallographic Analysis.

References

- 1. Aluminium iodide - Wikipedia [en.wikipedia.org]

- 2. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]

- 3. Aluminum iodide | 7784-23-8 | Benchchem [benchchem.com]

- 4. Aluminium Iodide Formula, Structure and Properties [pw.live]

- 5. mp-30930: AlI3 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 6. webqc.org [webqc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum Iodide

For Researchers, Scientists, and Drug Development Professionals

Aluminum iodide (AlI₃) is a versatile chemical compound with significant applications in organic synthesis and catalysis. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visual representations of its structure and reactivity.

Physical Properties

Aluminum iodide is a white or yellowish solid that is highly hygroscopic, readily absorbing moisture from the air.[1] It exists in both anhydrous (AlI₃) and hexahydrate (AlI₃·6H₂O) forms.[2] The anhydrous form is a strong Lewis acid and is soluble in a variety of polar organic solvents.[2][3]

Table 1: Quantitative Physical Properties of Aluminum Iodide

| Property | Anhydrous (AlI₃) | Hexahydrate (AlI₃·6H₂O) |

| Molar Mass | 407.695 g/mol [2] | 515.786 g/mol [2] |

| Appearance | White solid[2] | Yellowish solid[2] |

| Density | 3.98 g/cm³[2] | 2.63 g/cm³[2] |

| Melting Point | 188.28 °C (sublimes)[2] | 185 °C (decomposes)[2] |

| Boiling Point | 382 °C[2] | N/A |

| Crystal Structure | Monoclinic[4] | - |

Table 2: Solubility of Anhydrous Aluminum Iodide

| Solvent | Solubility |

| Water | Very soluble, with partial hydrolysis[4] |

| Alcohols | Soluble[2] |

| Diethyl Ether | Soluble[2] |

| Carbon Disulfide | Soluble[2] |

| Carbon Tetrachloride | Soluble[2] |

| Pyridine | 0.82 g/100 ml (25 °C)[2] |

| Liquid NH₃ | Soluble[2] |

| Tetrahydrofuran (THF) | Soluble[2] |

| Phosphorus Trichloride | 17 g/100 ml (20 °C)[2] |

| Sulfur Dioxide | 0.23 g/100 ml (0 °C)[2] |

Chemical Properties and Structure

In the solid state and in the gas phase, aluminum iodide exists as a dimer, Al₂I₆.[5][6] This structure is analogous to that of aluminum bromide (Al₂Br₆) and aluminum chloride (Al₂Cl₆).[5] The monomeric form, AlI₃, which is present in the gas phase, has a trigonal planar geometry.[5]

As a strong Lewis acid, aluminum iodide readily accepts electron pairs, making it a useful catalyst in various organic reactions.[2][7] It is particularly effective in cleaving carbon-oxygen (C-O) and nitrogen-oxygen (N-O) bonds.[2] This reactivity allows it to deoxygenate epoxides and cleave aryl ethers.[2] The compound reacts violently with water, producing hydrogen iodide fumes.[8]

Experimental Protocols

The synthesis of anhydrous aluminum iodide can be achieved through the direct reaction of aluminum and iodine. This reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.[8][9]

Method 1: Direct Reaction with Water as a Catalyst

This method is often used for demonstration purposes due to its vigorous nature.[2][10]

-

Materials:

-

Procedure:

-

In a fume hood, thoroughly mix the finely ground iodine crystals and aluminum powder in an evaporating dish.[8]

-

Create a small indentation in the center of the powder mixture.[8]

-

Add 3-4 drops of water to the indentation.[8]

-

A vigorous reaction will occur, producing a purple vapor of sublimed iodine and a white powder of aluminum iodide.[9][10] The reaction is: 2Al(s) + 3I₂(s) → 2AlI₃(s).[9]

-

Method 2: Reflux in an Inert Solvent

This method provides a more controlled synthesis.

-

Materials:

-

Aluminum granules

-

Iodine

-

Carbon tetrachloride (or another suitable inert solvent)

-

Reflux apparatus

-

-

Procedure:

-

Reflux aluminum granules with iodine in an inert solvent such as carbon tetrachloride until the color of the iodine disappears.

-

Filter the hot solution to remove any excess aluminum.

-

The solvent is then distilled off to yield impure aluminum iodide.

-

The product can be purified by sublimation under vacuum.[2]

-

Aluminum iodide is an effective reagent for the cleavage of ethers.

-

General Procedure:

-

Dissolve the ether in a dry, inert solvent such as acetonitrile or carbon disulfide.

-

Add a stoichiometric amount of anhydrous aluminum iodide under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is typically stirred at room temperature or gently heated.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the slow addition of water or a dilute acid.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the cleaved products (an alcohol and an alkyl iodide, or two alkyl iodides).

-

Safety and Handling

Aluminum iodide is a corrosive and moisture-sensitive compound.[11][12] It reacts violently with water and should be handled under an inert, dry atmosphere.[13][14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[13][15] In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[16][17] Store aluminum iodide in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[13][17]

Disposal

Due to its reactivity with water, aluminum iodide waste must be neutralized carefully. Small amounts of the cooled residue can be slowly added to a stirred solution of 1 M sodium carbonate in a fume hood.[18] The resulting slurry can then be disposed of down the drain with a large excess of water.[18]

References

- 1. CAS 7784-23-8: Aluminum iodide | CymitQuimica [cymitquimica.com]

- 2. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]

- 3. Aluminum Iodide: Solubility, Reaction & Uses | Study.com [study.com]

- 4. Aluminium iodide - Wikipedia [en.wikipedia.org]

- 5. Aluminum Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. Aluminum Iodide Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 7. byjus.com [byjus.com]

- 8. flinnsci.com [flinnsci.com]

- 9. Aluminum Iodine Formula & Reaction | What is Aluminum Iodine? | Study.com [study.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Page loading... [guidechem.com]

- 12. Aluminum iodide | AlI3 | CID 82222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ltschem.com [ltschem.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.cn]

- 15. echemi.com [echemi.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. Reacting aluminium and iodine | Demonstration | RSC Education [edu.rsc.org]

Aluminum iodide Lewis acid behavior

An In-depth Technical Guide to the Lewis Acid Behavior of Aluminum Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum iodide (AlI₃) is a powerful Lewis acid with significant applications in organic synthesis. Its strong electrophilic character, coupled with the nucleophilicity of the iodide ion, makes it a versatile reagent for a variety of chemical transformations. This technical guide provides a comprehensive overview of the Lewis acid behavior of aluminum iodide, focusing on its role in key organic reactions, including ester cleavage, ether cleavage, and the deoxygenation of epoxides. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers and professionals in drug development and other scientific fields with the knowledge to effectively utilize this reagent in their work.

Introduction

Aluminum iodide is a chemical compound containing aluminum and iodine with the formula AlI₃. In its anhydrous form, it exists as a white or yellowish solid and is a potent Lewis acid, readily accepting electron pairs from Lewis bases.[1][2] This inherent Lewis acidity is the foundation of its reactivity and utility in organic chemistry. Like other aluminum halides, the Lewis acidity of aluminum iodide follows the trend AlI₃ > AlBr₃ > AlCl₃, making it a particularly strong Lewis acid.[3]

The primary applications of aluminum iodide as a Lewis acid in organic synthesis revolve around the cleavage of carbon-oxygen (C-O) and nitrogen-oxygen (N-O) bonds.[4][5] Its oxophilic character allows it to form coordination complexes with oxygen-containing functional groups such as esters, ethers, and epoxides, facilitating their transformation.[4][6] This guide will delve into the specifics of these reactions, providing quantitative data, detailed experimental procedures, and mechanistic diagrams to illustrate the underlying principles of aluminum iodide's Lewis acid behavior.

Core Applications and Mechanisms

Ester Cleavage

Aluminum iodide is an effective reagent for the non-hydrolytic cleavage of carboxylic esters to their corresponding carboxylic acids. This transformation is particularly useful for deprotection strategies in complex organic syntheses. The reaction is typically carried out by generating aluminum iodide in situ from aluminum powder and iodine in an anhydrous solvent like acetonitrile.[7]

Mechanism of Ester Cleavage:

The reaction is initiated by the coordination of the Lewis acidic aluminum iodide to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by the iodide ion on the alkyl group of the ester leads to the cleavage of the C-O bond, forming an alkyl iodide and an aluminum carboxylate intermediate. The aluminum carboxylate is then hydrolyzed during workup to yield the final carboxylic acid product.

Figure 1: Mechanism of AlI₃-mediated ester cleavage.

Quantitative Data: Cleavage of Various Esters

The efficiency of aluminum iodide in cleaving a variety of ester substrates is summarized in the table below. The data is compiled from studies by Sang et al. (2021), where aluminum iodide was generated in situ.[7]

| Entry | Substrate (Ester) | R | R' | Time (h) | Yield (%) |

| 1 | Methyl benzoate | Ph | Me | 18 | 99 |

| 2 | Ethyl benzoate | Ph | Et | 18 | 98 |

| 3 | Isopropyl benzoate | Ph | i-Pr | 24 | 95 |

| 4 | Methyl 4-methoxybenzoate | 4-MeO-Ph | Me | 18 | 97 |

| 5 | Methyl 4-nitrobenzoate | 4-NO₂-Ph | Me | 12 | 99 |

| 6 | Methyl acetate | Me | Me | 24 | 85 |

| 7 | γ-Butyrolactone | -(CH₂)₃- | - | 18 | 92 (as 4-iodobutanoic acid) |

Experimental Protocol: General Procedure for Ester Cleavage [7]

To a stirred solution of the ester (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, aluminum powder (2.0 mmol) and iodine (3.0 mmol) are added. The reaction mixture is heated to 80 °C and stirred for the time indicated in the table above. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and quenched with water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with saturated sodium thiosulfate solution to remove excess iodine, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure carboxylic acid.

Ether Cleavage

Aluminum iodide is a potent reagent for the cleavage of ethers, a crucial transformation for the deprotection of hydroxyl groups and the synthesis of phenols and alcohols. The high Lewis acidity of AlI₃ facilitates the cleavage of both alkyl and aryl ethers.[3]

Mechanism of Ether Cleavage:

The mechanism of ether cleavage is analogous to that of ester cleavage. The Lewis acidic aluminum iodide coordinates to the ether oxygen, weakening the C-O bond. Nucleophilic attack by iodide on one of the adjacent carbon atoms results in the cleavage of the ether linkage, yielding an alkyl iodide and an aluminum alkoxide or phenoxide intermediate. Subsequent hydrolysis furnishes the corresponding alcohol or phenol.

Figure 2: Mechanism of AlI₃-mediated ether cleavage.

Quantitative Data: Cleavage of Various Ethers

The following table presents data on the cleavage of various aryl alkyl ethers using a one-pot procedure with aluminum and iodine in acetonitrile, as reported by Tian et al. (2018).[8]

| Entry | Substrate (Ether) | Time (h) | Yield (%) |

| 1 | Anisole | 18 | 95 |

| 2 | 4-Methoxytoluene | 18 | 96 |

| 3 | 1,2-Dimethoxybenzene | 18 | 92 (Diol) |

| 4 | 4-Allylanisole (Estragole) | 18 | 90 |

| 5 | Eugenol | 18 | 94 |

| 6 | Vanillin | 18 | 91 |

| 7 | 2-Methoxynaphthalene | 24 | 88 |

Experimental Protocol: General Procedure for One-Pot Ether Cleavage [8]

In a round-bottom flask, the aryl alkyl ether (5 mmol), aluminum powder (excess, ~350 mg), and iodine (8.25 mmol) are combined in anhydrous acetonitrile (40 mL). The mixture is stirred and heated at 80 °C for the specified time. For substrates with acid-labile functional groups, an acid scavenger such as calcium oxide or 1,3-diisopropylcarbodiimide (DIC) may be added.[9] After completion of the reaction (monitored by TLC), the mixture is cooled, and water is added. The product is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Deoxygenation of Epoxides

Aluminum iodide is also utilized for the deoxygenation of epoxides to form alkenes. This reaction is valuable for the stereospecific synthesis of olefins. The reaction proceeds via the formation of an iodohydrin intermediate.[4]

Mechanism of Epoxide Deoxygenation:

The Lewis acidic aluminum iodide coordinates to the oxygen atom of the epoxide, activating the ring towards nucleophilic attack. The iodide ion then attacks one of the carbons of the epoxide ring, leading to the formation of an iodohydrin intermediate. Subsequent elimination of hypoiodous acid (HOI), facilitated by the aluminum species, results in the formation of the alkene. The stereochemistry of the starting epoxide influences the stereochemistry of the resulting alkene.

Figure 3: Mechanism of AlI₃-mediated epoxide deoxygenation.

Quantitative Data: Deoxygenation of Various Epoxides

The following table provides examples of the deoxygenation of various epoxides with aluminum iodide, with data extracted from the review by Tian and Sang (2015).[4]

| Entry | Substrate (Epoxide) | Time (h) | Yield (%) |

| 1 | 1,2-Epoxydecane | 1 | 85 |

| 2 | Stilbene oxide | 1 | 90 |

| 3 | Cyclohexene oxide | 1 | 88 |

| 4 | Styrene oxide | 1 | 82 |

| 5 | Trichlorooxirane | 20 | 91 (Trichloroethylene) |

Experimental Protocol: General Procedure for Deoxygenation of Epoxides [4]

To a solution of the epoxide (1 mmol) in an anhydrous solvent such as acetonitrile or heptane (10 mL) under an inert atmosphere, a solution of aluminum iodide (1.1 mmol) in the same solvent is added. The reaction mixture is stirred at room temperature for the time indicated. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude alkene is then purified by column chromatography.

Safety and Handling

Anhydrous aluminum iodide is a highly reactive and hygroscopic compound.[5] It reacts violently with water, releasing hydrogen iodide, which is a corrosive gas. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

Aluminum iodide is a powerful and versatile Lewis acid with broad applications in organic synthesis. Its ability to activate oxygen-containing functional groups makes it an invaluable tool for the cleavage of esters and ethers, as well as the deoxygenation of epoxides. The methodologies presented in this guide, including detailed experimental protocols and quantitative data, highlight the efficiency and selectivity of aluminum iodide in these key transformations. For researchers and professionals in drug development and related fields, a thorough understanding of the Lewis acid behavior of aluminum iodide can unlock new synthetic pathways and facilitate the efficient construction of complex molecules.

References

- 1. transformationtutoring.com [transformationtutoring.com]

- 2. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aluminium iodide in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cleavage of Carboxylic Esters by Aluminum and Iodine [organic-chemistry.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

Solubility of Aluminum Iodide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aluminum iodide in various organic solvents. Due to its hygroscopic and reactive nature, understanding its solubility is critical for its application as a catalyst and reagent in organic synthesis, including in drug development processes where precise reaction conditions are paramount. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination of air-sensitive compounds, and provides visual workflows to guide laboratory practices.

Quantitative Solubility Data

The solubility of aluminum iodide in organic solvents is a key parameter for its use in chemical reactions. The following table summarizes the available quantitative data from various sources. It is important to note that for several common solvents, only qualitative descriptions of solubility are available in the literature. Furthermore, aluminum iodide is known to react with certain solvents, such as acetonitrile and tetrahydrofuran; in these cases, the interaction is not a simple dissolution.

| Solvent | Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Notes |

| Benzene | C₆H₆ | 110.7 | 147.3[1] | |

| Hydrazine | N₂H₄ | Not Specified | 1[1] | |

| Phosphorus(V) trichloride oxide (Phosphoryl chloride) | POCl₃ | 20 | 17[1] | |

| Pyridine | C₅H₅N | 25 | 0.82[1] | |

| Sulfur dioxide (liquid) | SO₂ | 0 | 0.23[1] | |

| Acetonitrile | CH₃CN | Not Applicable | Reacts[1] | Reaction occurs. |

| Tetrahydrofuran (THF) | C₄H₈O | Not Applicable | Reacts[1] | Reaction occurs. |

| Ethanol | C₂H₅OH | Not Specified | Soluble[2][3][4][5] | Quantitative data not available. |

| Diethyl ether | (C₂H₅)₂O | Not Specified | Soluble[2][3][4][5] | Quantitative data not available. |

| Carbon disulfide | CS₂ | Not Specified | Soluble[2][3][4] | Quantitative data not available. |

| Carbon tetrachloride | CCl₄ | Not Specified | Soluble[6] | Quantitative data not available. |

Experimental Protocols for Solubility Determination

The determination of the solubility of aluminum iodide requires stringent anhydrous and anaerobic conditions due to its high reactivity with water and atmospheric oxygen. The following are detailed methodologies for accurately measuring its solubility in organic solvents using techniques suitable for air-sensitive compounds.

General Preparatory Workflow

Prior to any solubility measurement, rigorous preparation of materials and equipment is essential. This workflow outlines the necessary steps to ensure an inert atmosphere.

Caption: General workflow for preparing equipment for handling air-sensitive compounds.

Solubility Determination by Gravimetric Method using a Schlenk Line

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass of the solvent.

Methodology:

-

Preparation: Set up a Schlenk line with a supply of dry, inert gas (e.g., Argon or Nitrogen). All glassware (Schlenk flasks, filter cannula, etc.) must be thoroughly dried in an oven and cooled under vacuum.

-

Addition of Solvent and Solute: In a pre-weighed Schlenk flask under a positive pressure of inert gas, add a known mass of anhydrous organic solvent via a cannula or a gas-tight syringe. Add an excess of aluminum iodide to the solvent.

-

Equilibration: Seal the flask and stir the mixture at a constant, recorded temperature using a magnetic stirrer and a temperature-controlled bath until equilibrium is reached. This may take several hours. The presence of undissolved solid is necessary to ensure saturation.

-

Filtration: Once equilibrium is achieved, stop the stirring and allow the solid to settle. Using a filter cannula (a tube with a filter frit), carefully transfer a known mass of the clear, saturated solution to a second pre-weighed Schlenk flask under a positive pressure of inert gas.

-

Solvent Evaporation: Gently heat the second flask under vacuum to evaporate the solvent completely. The flask should be periodically re-weighed until a constant mass is achieved, indicating all solvent has been removed.

-

Calculation: The mass of the dissolved aluminum iodide is the final mass of the flask minus its initial empty mass. The mass of the solvent is the mass of the flask with the saturated solution minus the mass of the flask with the dissolved solid. The solubility can then be calculated as grams of solute per 100 grams of solvent.

Caption: Workflow for gravimetric solubility determination using a Schlenk line.

Solubility Determination by Spectroscopic Method in a Glovebox

This method is suitable for smaller sample sizes and relies on creating a calibration curve to determine the concentration of a saturated solution.

Methodology:

-

Environment: All steps are performed inside a glovebox with a controlled inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of aluminum iodide in the desired solvent with known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at a specific wavelength using a UV-Vis spectrophotometer (a fiber-optic probe inside the glovebox is ideal). Plot absorbance versus concentration to create a calibration curve.

-

Preparation of Saturated Solution: In a vial, add an excess of aluminum iodide to the solvent. Seal the vial and agitate it at a constant temperature until equilibrium is reached.

-

Sample Preparation and Analysis: Allow the undissolved solid to settle. Carefully draw a sample of the clear supernatant and filter it through a syringe filter into a clean vial. Dilute a known volume of the saturated solution with a known volume of pure solvent to bring its concentration within the range of the calibration curve.

-

Measurement and Calculation: Measure the absorbance of the diluted solution. Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, which represents the solubility.

Caption: Workflow for spectroscopic solubility determination in a glovebox.

Logical Relationships in Solubility

The solubility of aluminum iodide in organic solvents is governed by the principle of "like dissolves like," with considerations for its strong Lewis acidity.

Caption: Key factors influencing the solubility of aluminum iodide in organic solvents.

References

- 1. aluminum iodide [chemister.ru]

- 2. Aluminum Iodide: Solubility, Reaction & Uses | Study.com [study.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. ALUMINUM IODIDE | 7784-23-8 [chemicalbook.com]

- 5. CAS 7784-23-8: Aluminum iodide | CymitQuimica [cymitquimica.com]

- 6. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]

The Discovery and Enduring Utility of Aluminum Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum iodide (AlI₃), a potent Lewis acid and versatile reagent, has a rich history intertwined with the foundational principles of modern organic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of aluminum iodide. It details its physicochemical properties, outlines various synthetic methodologies from historical perspectives to contemporary laboratory protocols, and explores its utility as a catalyst and reagent in organic synthesis. The document is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental procedures and quantitative data to facilitate its practical application and further investigation.

Introduction

Aluminum iodide is an inorganic compound with the chemical formula AlI₃. In its anhydrous form, it exists as a white or yellowish crystalline solid that is highly hygroscopic.[1] It is a powerful Lewis acid, readily accepting electron pairs, which underpins much of its reactivity.[2] In the solid state and in non-coordinating solvents, it typically exists as a dimer, Al₂I₆, structurally similar to aluminum chloride and aluminum bromide.[1][3] The compound's high reactivity and oxophilic character make it a valuable reagent for the cleavage of ethers and epoxides, as well as a catalyst in a variety of organic transformations.[4][5]

History and Discovery

While the precise moment of the first synthesis of aluminum iodide is not definitively documented, its use and study became prominent in the latter half of the 19th century. The discovery of iodine itself by Bernard Courtois in 1811 and the isolation of aluminum by Hans Christian Ørsted in 1825 were necessary precursors.[6][7]

A significant milestone in the understanding and application of aluminum halides came with the work of French chemist Charles Friedel and American chemist James Crafts. In 1877, they discovered the electrophilic substitution reaction that now bears their names, the Friedel-Crafts alkylation and acylation, which traditionally utilizes aluminum chloride as a catalyst.[8][9][10][11]

Contemporaneously, the reactivity of the aluminum-iodine system was also being explored. In a series of papers starting around 1877 and continuing into the 1880s, J. H. Gladstone and Alfred Tribe detailed what they termed the "aluminium-iodine reaction."[5][12] Their work demonstrated the utility of the combination of aluminum and iodine in promoting reactions with alcohols and ethers, effectively generating aluminum iodide in situ to facilitate chemical transformations. This early work laid the groundwork for the later appreciation of aluminum iodide as a distinct and useful reagent in organic synthesis.

Physicochemical Properties of Aluminum Iodide

A summary of the key quantitative data for anhydrous aluminum iodide is presented in the table below.

| Property | Value | References |

| Molecular Formula | AlI₃ | [1] |

| Molar Mass | 407.69 g/mol | [4] |

| Appearance | White to yellowish crystalline solid | [1][4] |

| Density | 3.98 g/cm³ (anhydrous) | [4] |

| Melting Point | 188.28 °C (370.90 °F; 461.43 K) | [13] |

| Boiling Point | 382 °C (720 °F; 655 K) (sublimes) | [5] |

| Crystal Structure | Monoclinic | [5] |

| Space Group | P2₁/c | [14] |

| Standard Enthalpy of Formation (ΔfH°) | -313.8 kJ/mol (solid) | [15] |

| Standard Molar Entropy (S°) | 159 J/(mol·K) (solid) | [15] |

| Molar Heat Capacity (Cp) | 98.7 J/(mol·K) (solid) | [15] |

Solubility: Aluminum iodide is soluble in a variety of solvents, though it reacts violently with water and can react with certain coordinating solvents.[15][16]

| Solvent | Solubility | References |

| Water | Soluble (with reaction/hydrolysis) | [15][16] |

| Ethanol | Soluble | [4][16] |

| Diethyl Ether | Soluble | [4][16] |

| Carbon Disulfide | Soluble | [4][16] |

| Carbon Tetrachloride | Soluble | [4] |

| Pyridine | 0.82 g/100 g (25 °C) | [15] |

| Benzene | 147.3 g/100 g (110.7 °C) | [15] |

| Acetonitrile | Reaction | [15] |

| Tetrahydrofuran | Reaction | [15] |

Experimental Protocols for the Synthesis of Aluminum Iodide

The synthesis of aluminum iodide can be approached through several methods, each with its own advantages and considerations regarding safety, scale, and purity of the final product.

Direct Combination of Elements (Vigorous Reaction)

This method is often used for demonstration purposes due to its spectacular and highly exothermic nature. It is generally not suitable for the preparation of high-purity aluminum iodide in large quantities due to the dispersal of the product.[4]

Protocol:

-

In a fume hood, thoroughly mix 0.5 g of fine aluminum powder and 4 g of finely ground iodine crystals in a borosilicate evaporating dish.[17]

-

Create a small indentation in the center of the powder mixture.[17]

-

Add a few drops of water to the indentation to initiate the reaction. The reaction is vigorous, producing a plume of purple iodine vapor and heat.[6][18]

-

The resulting solid is crude aluminum iodide.

Safety Precautions: This reaction is extremely exothermic and produces corrosive and toxic fumes (iodine and hydrogen iodide from reaction with atmospheric moisture). It must be performed in a well-ventilated fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and a lab coat.[2][17][19]

Synthesis in an Inert Solvent

A more controlled method for preparing aluminum iodide involves reacting the elements in an inert solvent to moderate the reaction rate.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5 g of pure aluminum (granules or foil) and 80 mL of dry carbon tetrachloride.

-

Slowly add 20 g of dry iodine to the stirred suspension.

-

Reflux the mixture with stirring until the characteristic purple color of iodine has completely disappeared.

-

Filter the hot solution to remove any excess aluminum.

-

Distill off the solvent under reduced pressure. The resulting solid is aluminum iodide.

-

The product can be further purified by sublimation under vacuum.[4]

Safety Precautions: This procedure must be carried out in the absence of moisture. Carbon tetrachloride is a hazardous substance and appropriate handling precautions should be taken. The reaction should be performed in a fume hood.

High-Temperature Sublimation Method

This method is suitable for obtaining high-purity, anhydrous aluminum iodide.

Protocol:

-

Place 60 g of aluminum granules in a tube furnace.

-

Heat the aluminum to 500-625 °C under a slow stream of inert gas (e.g., nitrogen or argon) or in a vacuum.

-

Heat 18 g of iodine to approximately 180 °C to sublime it.

-

Pass the iodine vapor over the heated aluminum granules.[4]

-

The resulting aluminum iodide will sublime and can be collected in a cooler part of the apparatus. A large excess of aluminum is used to ensure complete reaction of the iodine.

Safety Precautions: This procedure involves high temperatures and requires specialized equipment. All operations must be carried out in the absence of moisture and air.

Applications in Research and Development

Aluminum iodide's reactivity makes it a valuable tool in organic synthesis.

Lewis Acid Catalysis

As a strong Lewis acid, AlI₃ is used to catalyze a variety of reactions, including certain Friedel-Crafts-type reactions.[20] Its primary use, however, is as a reagent for bond cleavage.

Cleavage of Ethers and Esters

Aluminum iodide is particularly effective at cleaving carbon-oxygen bonds in ethers and esters.[4][5] This is a valuable transformation in natural product synthesis and for the removal of protecting groups. The reaction is thought to proceed via coordination of the aluminum to the oxygen atom, followed by nucleophilic attack by the iodide ion.

Deoxygenation of Epoxides and Sulfoxides

The oxophilic nature of aluminum iodide facilitates the deoxygenation of epoxides to form alkenes.[4][21] It can also be used for the deoxygenation of sulfoxides.[21]

Modern Applications

More recently, aluminum iodide has found applications in materials science. It is used in the fabrication of aluminum nitride (AlN) thin films via chemical vapor deposition (CVD), a process important in the semiconductor industry.[22] Additionally, it has been explored as a source material for aluminum ion implantation in semiconductor manufacturing.[22] In veterinary medicine, an aerosolized form of aluminum iodide has been used as a disinfectant in barns to protect livestock from respiratory diseases.[16]

Safety and Handling

Anhydrous aluminum iodide is a corrosive and moisture-sensitive compound.

-

Corrosivity: It causes severe skin burns and eye damage.[1][2]

-

Reactivity with Water: It reacts violently with water, releasing heat and forming corrosive hydrogen iodide (HI) fumes.[1][17]

-

Handling: All handling of anhydrous aluminum iodide should be conducted in a fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[2][19]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture.[2]

-

Disposal: Small amounts of waste aluminum iodide can be carefully quenched by slow addition to a large volume of ice water with stirring, followed by neutralization (e.g., with sodium carbonate) before disposal in accordance with local regulations.[17]

Conclusion

From its early exploration in the context of the "aluminium-iodine reaction" in the late 19th century to its modern applications in semiconductor technology, aluminum iodide has proven to be a chemical of significant scientific and practical interest. Its potent Lewis acidity and unique reactivity profile have established it as a valuable reagent in the synthetic chemist's toolbox. This guide has provided a detailed overview of its discovery, properties, synthesis, and applications, intended to equip researchers and professionals with the knowledge necessary for its safe and effective use. Further research into the catalytic applications of aluminum iodide and its derivatives may yet unveil new and exciting opportunities in chemical synthesis and materials science.

References

- 1. Aluminum iodide | AlI3 | CID 82222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ltschem.com [ltschem.com]

- 3. aluminium iodide [webbook.nist.gov]

- 4. Aluminium iodide - Sciencemadness Wiki [sciencemadness.org]

- 5. Aluminium iodide - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Aluminium - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. webqc.org [webqc.org]

- 14. Aluminium iodide - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 15. aluminum iodide [chemister.ru]

- 16. study.com [study.com]

- 17. flinnsci.com [flinnsci.com]

- 18. youtube.com [youtube.com]

- 19. echemi.com [echemi.com]

- 20. youtube.com [youtube.com]

- 21. arkat-usa.org [arkat-usa.org]

- 22. Iodination reactions with aluminum iodide: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]

Theoretical Insights into the Bonding of Aluminum Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the bonding characteristics of aluminum iodide (AlI₃). Utilizing data from seminal computational chemistry research, this document outlines the structural parameters, vibrational properties, and electronic nature of both monomeric and dimeric forms of aluminum iodide. Detailed methodologies from key studies are presented to ensure reproducibility and provide a foundation for further investigation.

Molecular Structure and Geometry

Theoretical and experimental studies have established that aluminum iodide exists as a monomer (AlI₃) in the gas phase at high temperatures, exhibiting a trigonal planar geometry. At lower temperatures in the gas phase, it dimerizes to form Al₂I₆.

Monomeric Aluminum Iodide (AlI₃)

The monomeric form of aluminum iodide possesses a D₃h symmetry. The central aluminum atom is bonded to three iodine atoms with equal bond lengths and bond angles of 120°. This planar structure is a consequence of the sp² hybridization of the aluminum atom.

Dimeric Aluminum Iodide (Al₂I₆)

The dimeric form consists of two AlI₄ tetrahedra sharing an edge. This structure contains two types of iodine atoms: terminal and bridging. The bridging iodine atoms are bonded to both aluminum atoms. The equilibrium geometry of the dimer is of D₂h symmetry.

A comparative summary of calculated and experimental bond lengths for both the monomer and dimer is presented in Table 1. These values are derived from high-level computational studies and gas-phase electron diffraction experiments.

Table 1: Comparison of Theoretical and Experimental Bond Lengths for AlI₃ and Al₂I₆ (in Å)

| Species | Method/Experiment | Al-I (terminal) | Al-I (bridging) |

|---|---|---|---|

| AlI₃ | MP2 | 2.458 | - |

| AlI₃ | B3LYP | 2.469 | - |

| AlI₃ | Electron Diffraction | 2.448 | - |

| Al₂I₆ | MP2 | 2.455 | 2.697 |

| Al₂I₆ | B3LYP | 2.467 | 2.716 |

| Al₂I₆ | Electron Diffraction | 2.456 | 2.670 |

Data synthesized from Hargittai et al., 2006.

Caption: Molecular structures of monomeric AlI₃ and dimeric Al₂I₆.

Vibrational Frequencies

The vibrational spectra of aluminum halides have been systematically investigated using various theoretical methods. A comparison of the calculated vibrational frequencies for the fundamental modes of AlI₃ with different computational methods and basis sets provides insight into the accuracy of these theoretical approaches.

Table 2: Calculated Vibrational Frequencies (in cm⁻¹) for AlI₃

| Method/Basis Set | ν₁ (A₁') | ν₂ (A₂") | ν₃ (E') | ν₄ (E') |

|---|---|---|---|---|

| RHF/LanL2DZ | 105 | 65 | 368 | 58 |

| B3LYP/LanL2DZ | 98 | 61 | 345 | 54 |

| B3P86/LanL2DZ | 97 | 60 | 342 | 53 |

| B3LYP/DGDZVP | 95 | 60 | 338 | 52 |

Data synthesized from Zhang et al., 2010.

The choice of theoretical method and basis set significantly influences the accuracy of the predicted vibrational frequencies. Generally, DFT methods like B3LYP and B3P86 provide results in better agreement with experimental data compared to the Hartree-Fock (RHF) method. The use of more flexible basis sets, such as DGDZVP, also tends to improve the accuracy of the calculations.

High-Pressure Structural Transformations

First-principles calculations have been employed to investigate the structural changes in aluminum triiodide under high-pressure conditions. These studies predict a phase transition from the ambient pressure monoclinic P2₁/c structure to a high-pressure monoclinic C2/m structure at approximately 1.3 GPa. This transition involves a change in the coordination of the aluminum atom from 4-coordinate to 6-coordinate.

The predicted high-pressure phase is dynamically stable, as confirmed by phonon dispersion calculations. The calculated Raman spectra for the high-pressure phase provide a means for experimental verification of this predicted structural transformation.

Experimental and Computational Protocols

Gas-Phase Electron Diffraction

The experimental molecular structures of AlI₃ and Al₂I₆ were determined by high-temperature gas-phase electron diffraction. The nozzle temperatures were maintained at 700 K for the monomer and 430 K for the dimer to ensure the appropriate species were being analyzed. The scattering intensities were recorded on photoplates and digitized. The data were then processed and analyzed using standard electron diffraction data reduction and least-squares refinement procedures.

Computational Chemistry Methods

The theoretical calculations cited in this guide employed a range of quantum chemical methods and basis sets.

Geometry Optimization and Vibrational Frequencies:

-

Software: Gaussian 03 and 09 have been commonly used for these calculations.

-

Methods:

-

Hartree-Fock (RHF): A foundational ab initio method.

-

Møller-Plesset perturbation theory (MP2): Includes electron correlation effects.

-

Density Functional Theory (DFT): Utilizes functionals such as B3LYP and B3P86.

-

-

Basis Sets:

-

LanL2DZ: A double-zeta basis set with an effective core potential for heavier atoms like iodine.

-

SDD (Stuttgart/Dresden): Another effective core potential basis set.

-

CEP-31G: A compact effective potential basis set.

-

DGDZVP: A double-zeta valence polarized basis set.

-

First-Principles Calculations for Solid-State Properties:

-

Software: Quantum ESPRESSO and VASP are commonly used for periodic solid-state calculations.

-

Method: DFT with plane-wave basis sets and pseudopotentials to describe the core electrons.

-

Functionals: Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA).

-

Van der Waals Corrections: Dispersion corrections (e.g., DFT-D) are often included to accurately model the interactions in the molecular crystal.

Caption: A typical workflow for the computational study of aluminum iodide.

This technical guide provides a condensed yet comprehensive overview of the theoretical understanding of aluminum iodide's bonding. For more detailed information, readers are encouraged to consult the primary research articles cited in the field. The provided data and methodologies serve as a valuable resource for researchers engaged in computational chemistry and materials science.

An In-depth Technical Guide to the Molecular Geometry of Aluminum Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of aluminum iodide (AlI₃), a compound of significant interest in various chemical syntheses. The following sections detail its structure in different phases, the experimental protocols used for its characterization, and the theoretical models that describe its geometry.

Executive Summary

Aluminum iodide is a chemical compound that primarily exists as a monomer (AlI₃) in the gas phase at high temperatures and as a dimer (Al₂I₆) in the solid state and at lower temperatures in the gas phase. The geometry of these forms is dictated by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory and has been confirmed through experimental techniques such as gas-phase electron diffraction and X-ray crystallography. This document synthesizes the current understanding of aluminum iodide's molecular structure, presenting key quantitative data and outlining the methodologies for its determination.

Molecular Geometry and Structure

The molecular geometry of aluminum iodide is phase-dependent, exhibiting distinct structures for its monomeric and dimeric forms.

Monomeric Aluminum Iodide (AlI₃)

In the gas phase at elevated temperatures (around 700 K), aluminum iodide exists as a monomer.[1][2][3] According to the VSEPR theory, the central aluminum atom has three bonding pairs of electrons and no lone pairs.[4] To minimize repulsion, these electron pairs arrange themselves in a trigonal planar geometry.[5] This results in a flat molecule with the iodine atoms positioned at the vertices of an equilateral triangle around the central aluminum atom. The I-Al-I bond angle is approximately 120°.[1]

Dimeric Aluminum Iodide (Al₂I₆)

In the solid state and at lower temperatures in the gas phase (around 430 K), aluminum iodide dimerizes to form Al₂I₆.[1][2][3] This structure consists of two aluminum atoms bridged by two iodine atoms, with each aluminum atom also bonded to two terminal iodine atoms. Each aluminum atom is tetrahedrally coordinated. The dimer can be visualized as two AlI₄ tetrahedra sharing an edge.[6] The molecule features a planar central Al₂I₂ ring, and its overall symmetry is described as D₂h.[1][2][3]

Quantitative Geometrical Data

The precise bond lengths and angles of aluminum iodide have been determined experimentally. The following table summarizes these key parameters for both the monomeric and dimeric forms.

| Parameter | Monomer (AlI₃) at 700 K | Dimer (Al₂I₆) at 430 K | Data Source |

| Al-I Bond Length (r_g) | 2.448(6) Å | - | [1][2][3] |

| Terminal Al-I Bond Length | - | 2.456(6) Å | [1][2][3][7] |

| Bridging Al-I Bond Length | - | 2.670(8) Å | [1][2][3][7] |

| I-Al-I Bond Angle | ~120° | - | [1] |

| Crystal Structure (Solid) | - | Monoclinic | [7] |

Experimental Protocols

The determination of aluminum iodide's molecular geometry relies on sophisticated experimental techniques.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is the primary method for determining the molecular structure of gaseous AlI₃ and Al₂I₆.[1][2][3]

Methodology:

-

Sample Preparation: Anhydrous aluminum iodide is synthesized, for example, by refluxing pure aluminum with dry iodine in a solvent like carbon tetrachloride, followed by solvent removal and vacuum drying.

-

Vaporization: The solid AlI₃ is heated in a high-vacuum apparatus to produce a vapor. The temperature is controlled to favor either the monomeric (e.g., 700 K) or dimeric (e.g., 430 K) species.[1][2][3]

-

Electron Diffraction: A high-energy beam of electrons is passed through the aluminum iodide vapor. The electrons are scattered by the molecules, producing a diffraction pattern.

-

Data Collection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.

-

Structural Analysis: The radial distribution of scattered electron intensity is analyzed. By fitting this experimental data to theoretical models, precise values for interatomic distances (bond lengths) and bond angles can be determined.[8]

Single-Crystal X-ray Diffraction

The structure of solid, dimeric aluminum iodide is determined by single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: A single crystal of AlI₃ of suitable size and quality is obtained. This is the most challenging step and requires careful control of crystallization conditions.[9]

-

Crystal Mounting: The crystal is mounted on a goniometer, which allows for precise rotation.

-

X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a predictable pattern.[9][10]

-

Data Collection: A detector measures the intensities and positions of the diffracted X-ray spots as the crystal is rotated.[9]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, revealing the bond lengths and angles within the Al₂I₆ dimer and how these molecules pack in the crystal lattice.[9]

Theoretical Framework and Visualizations

The geometry of aluminum iodide can be understood and visualized through theoretical models and diagrams.

VSEPR Theory Application

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model for predicting molecular geometry.[11][12][13] For monomeric AlI₃, the central aluminum atom has three valence electrons, each of which forms a single bond with an iodine atom. This results in three regions of electron density around the central atom, with no lone pairs. According to VSEPR theory, these three electron pairs will arrange themselves to be as far apart as possible, leading to a trigonal planar geometry with 120° bond angles.[13][14]

Caption: Logical flow diagram illustrating the prediction of AlI₃ molecular geometry using VSEPR theory.

Molecular Structure Diagrams

The following diagrams illustrate the molecular structures of monomeric and dimeric aluminum iodide.

Caption: Ball-and-stick model of monomeric aluminum iodide (AlI₃).

Caption: Structure of the aluminum iodide dimer (Al₂I₆), showing terminal and bridging iodine atoms.

References

- 1. An intricate molecule: aluminum triiodide. Molecular structure of AlI3 and Al2I6 from electron diffraction and computation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Aluminum Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aluminium iodide - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. VSEPR theory - Wikipedia [en.wikipedia.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Valence-Shell Electron-Pair Repulsion Theory (VSEPR) [chemed.chem.purdue.edu]

- 14. adichemistry.com [adichemistry.com]

An In-depth Technical Guide to the Thermochemical Properties of Aluminum Iodide

This technical guide provides a comprehensive overview of the thermochemical data for aluminum iodide (AlI₃). It is intended for researchers, scientists, and professionals in drug development and other fields who require a detailed understanding of the thermodynamic properties of this compound. This document summarizes key quantitative data, outlines experimental methodologies for its synthesis, and presents a logical diagram illustrating the relationships between its different physical states.

Thermochemical Data

The thermochemical properties of aluminum iodide are crucial for understanding its behavior in chemical reactions and for process design. The following tables summarize the standard enthalpy of formation, standard molar entropy, and heat capacity for aluminum iodide in its solid, liquid, and gaseous phases.

Table 1: Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

| Phase | Formula | ΔfH° (kJ/mol) |

| Solid | AlI₃(s) | -302.9[1][2] |

| Liquid | AlI₃(l) | -289.44 |

| Gas | AlI₃(g) | -193.30[3] |

| Gas (Dimer) | Al₂I₆(g) | -489.53 |

Table 2: Standard Molar Entropy (S°)

Standard molar entropy is the entropy content of one mole of a substance under standard state conditions.

| Phase | Formula | S° (J/mol·K) |

| Solid | AlI₃(s) | 195.9[1][2] |

| Liquid | AlI₃(l) | 223.65 |

| Gas | AlI₃(g) | 373.60[3] |

| Gas (Dimer) | Al₂I₆(g) | Not specified |

Table 3: Heat Capacity (Cₚ)

Heat capacity is the amount of heat that must be added to a specified amount of a substance to cause a temperature increase of one unit.

| Phase | Formula | Cₚ (J/mol·K) |

| Solid | AlI₃(s) | 98.7[1] |

| Liquid | AlI₃(l) | 121.3 (at 464 K) |

| Gas | AlI₃(g) | Not specified |

| Gas (Dimer) | Al₂I₆(g) | Not specified |

Experimental Protocols

2.1. Synthesis of Aluminum Iodide

The most common method for preparing aluminum iodide is the direct reaction of aluminum metal with iodine.[1][2] This reaction is highly exothermic.

Materials:

-

Aluminum powder or foil

-

Elemental iodine

-

Water (as a catalyst)

-

Inert solvent (e.g., carbon tetrachloride) (optional)

Procedure:

-

Direct Combination: A mixture of aluminum powder and iodine is prepared. The addition of a small amount of water catalyzes a vigorous reaction, producing significant heat and purple iodine vapor.[1][2] The reaction is as follows:

2Al(s) + 3I₂(s) → 2AlI₃(s)[1]

-

Solvent-Based Method: To control the reaction rate, aluminum granules and iodine can be refluxed in an inert solvent such as carbon tetrachloride.

2.2. General Methodology for Thermochemical Data Determination

-

Enthalpy of Formation: The standard enthalpy of formation is typically determined using reaction calorimetry. This involves measuring the heat released or absorbed during a chemical reaction. For aluminum iodide, this would involve reacting aluminum and iodine under controlled conditions in a calorimeter.

-

Entropy: The standard molar entropy is calculated from heat capacity measurements at low temperatures. The heat capacity is measured as a function of temperature, and the entropy is then determined by integrating the heat capacity divided by the temperature from absolute zero to the desired temperature.

-

Heat Capacity: Heat capacity is measured using calorimetry. A known amount of heat is supplied to the sample, and the resulting temperature change is measured.

Logical Relationships of Aluminum Iodide Phases

The following diagram illustrates the relationships between the different phases of aluminum iodide and the factors that influence transitions between them. In the solid state, aluminum iodide exists as a dimer (Al₂I₆).[1] In the gas phase, both the monomer (AlI₃) and the dimer are present.

References

Methodological & Application

Application Notes and Protocols: Aluminum Iodide as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals